1-Isopropylpiperidine-4-carboxylic acid
Overview
Description
1-Isopropylpiperidine-4-carboxylic acid is a compound that can be associated with piperidine-related alkaloids. Piperidine alkaloids are a class of chemical compounds with a wide range of biological activities and are found in various plant species. The structure of this compound suggests that it is a piperidine derivative with an isopropyl group and a carboxylic acid moiety attached to the piperidine ring.
Synthesis Analysis
The synthesis of related piperidine alkaloids has been explored in the literature. For instance, a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids . This synthesis involved a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. The desymmetrization of this compound was a key step in the synthesis, which was achieved using intramolecular iodocarbamation. Although this does not directly describe the synthesis of this compound, the methodologies used could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The isopropyl group and carboxylic acid functional group would be expected to influence the chemical reactivity and physical properties of the molecule. The stereochemistry of such compounds is also important, as seen in the synthesis of all stereoisomers of a related compound, 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide . The absolute configuration of these stereoisomers was determined, which is crucial for understanding the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex due to the presence of multiple reactive sites. The abstract from paper describes a series of reactions including epoxidation, treatment with acetone and tin(IV) chloride, acidic hydrolysis with formic acid, and alkaline hydrolysis with barium hydroxide to synthesize various γ-lactone acids. These reactions highlight the chemical versatility of piperidine derivatives and suggest possible pathways for the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, we can infer that the compound would exhibit properties typical of piperidine derivatives and carboxylic acids. This includes the potential for hydrogen bonding due to the carboxylic acid group, which would affect its solubility in water and organic solvents. The isopropyl group would contribute to the hydrophobic character of the molecule. The compound's melting point, boiling point, and stability would be influenced by its molecular structure and stereochemistry.
Scientific Research Applications
Spin-Labeled Amino Acids in Biochemistry and Material Science
1-Isopropylpiperidine-4-carboxylic acid, closely related to 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), has been explored for its applications in biochemistry and material science. TOAC, as a nitroxide spin-labeled, achiral α-amino acid, demonstrates effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and a fluorescence quencher, suggesting potential applications of this compound in similar domains (Toniolo et al., 1998).
Chemical Structure Analysis and Crystallization Studies
The compound has been studied in the context of its crystalline structure. For example, research on isopropylaminium 2-carboxy-4,5-dichlorobenzoate, which shares structural similarities, involved analyzing the hydrogen-bonding interactions in a one-dimensional ribbon structure, contributing to our understanding of molecular interactions and crystallization processes (Smith & Wermuth, 2009).
Carboxylic Acid Isosteres in Drug Design
The carboxylic acid moiety in this compound aligns with research on carboxylic acid (bio)isosteres in drug design. This area explores replacing carboxylic acids with isosteres to overcome drawbacks like metabolic instability while retaining beneficial properties for drug development (Ballatore et al., 2013).
Rotational Barriers and Catalysis Studies
Research on the rotational barriers of cis/trans isomerization of proline analogues, including piperidine carboxylic acids, contributes to our understanding of peptide structures and the catalytic effects of enzymes like cyclophilin (Kern et al., 1997).
Synthesis of Piperidine-Related Alkaloids
This compound is relevant in the synthesis of piperidine-related alkaloids. Research on C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, a related compound, explored its use as a chiral building block for synthesizing these alkaloids (Takahata et al., 2002).
Stereoselective Synthesis
Stereoselective synthesis research, involving tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, is pertinent to this compound. This field investigates selective reactions and molecular configurations, contributing to the development of specific stereochemical compounds in organic chemistry (Boev et al., 2015).
properties
IUPAC Name |
1-propan-2-ylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQCOOUTPQMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424410 | |
Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
280771-97-3 | |
Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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